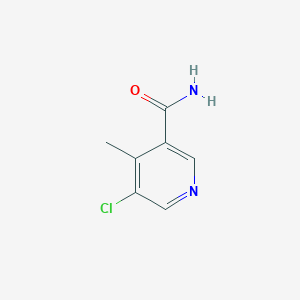

3-Pyridinecarboxamide, 5-chloro-4-methyl-

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring is a foundational structural motif in chemistry, found in a vast array of important molecules. lifechemicals.com It is a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are ubiquitous in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov In the realm of synthetic chemistry, pyridine scaffolds are among the most utilized frameworks for drug design and development. nih.gov This is attributed to several key properties: they can be readily converted into various functional derivatives, they often impart favorable pharmacological activity, and they serve as crucial pharmacophores in medicinal chemistry. nih.gov

The versatility of the pyridine nucleus allows it to be a polar, ionizable aromatic unit that can enhance the water solubility and bioavailability of less soluble molecules. researchgate.net This characteristic is highly sought after in the pharmaceutical industry. researchgate.net Consequently, pyridine and its derivatives are not only common reagents and solvents but are also integral components in functional nanomaterials and as ligands in organometallic catalysis. nih.gov The adaptability of the pyridine structure as both a starting material and a target for structural modifications has solidified its importance for medicinal chemists seeking to create novel compounds with biological utility. researchgate.net More than 7,000 existing drug molecules of medicinal importance contain a pyridine component, highlighting its significant role in the development of therapeutic agents. nih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-carcinoma drug |

Source: Data compiled from Life Chemicals. lifechemicals.com

Overview of Halogenated and Alkylated Pyridine Derivatives

The functionalization of the pyridine ring through halogenation and alkylation is a cornerstone of synthetic strategy, enabling the creation of a diverse range of derivatives with tailored properties. Halogenated pyridines are fundamental building blocks in organic synthesis, where the carbon-halogen bond provides a reactive handle for subsequent cross-coupling reactions and other transformations. nih.govacs.org These compounds are frequently found in pharmaceuticals and agrochemicals. nih.gov The regioselective introduction of halogens onto the pyridine ring can be challenging but is achievable through various methods, including the use of designed phosphine (B1218219) reagents that facilitate halogenation at specific positions. nih.govacs.org

Alkylated pyridines are also valuable intermediates and target molecules. The direct, position-selective alkylation of the pyridine ring, particularly at the C4 position, has historically been a significant challenge due to issues with overalkylation and the formation of regioisomeric mixtures. nih.govchemrxiv.org Modern synthetic methods have been developed to overcome this, such as using blocking groups to direct Minisci-type radical alkylation specifically to the C4 position. nih.govchemrxiv.org This allows for the efficient and scalable synthesis of C4-alkylated pyridines, which are desirable starting materials for medicinal chemistry programs. nih.govchemrxiv.org The strategic alkylation of pyridines is crucial for building molecular complexity and exploring structure-activity relationships in drug discovery. acs.org

Role of Amide Functional Groups in Synthetic Strategy

The amide functional group is one of the most important and prevalent linkages in organic chemistry and drug design. numberanalytics.comchemistrytalk.orgresearchgate.net Characterized by a carbonyl group attached to a nitrogen atom, the amide bond is exceptionally stable under physiological conditions, making it a reliable linker in drug molecules. numberanalytics.com This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. numberanalytics.com

Amides are pivotal in drug design for several reasons. numberanalytics.com They can act as both hydrogen bond donors and acceptors, which is critical for establishing strong and specific interactions with biological targets like proteins. chemistrytalk.orgnumberanalytics.com This hydrogen bonding capability significantly influences a drug's potency and pharmacokinetics. numberanalytics.com Furthermore, the presence of an amide group can affect a molecule's solubility and permeability, thereby influencing its bioavailability. numberanalytics.com Amides are found in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. numberanalytics.com Their versatility and predictable chemical properties make them a cornerstone of modern medicinal chemistry and the synthesis of biologically active compounds. researchgate.netnumberanalytics.com

Contextualization of 3-Pyridinecarboxamide, 5-chloro-4-methyl- within Pyridine Chemistry

3-Pyridinecarboxamide, 5-chloro-4-methyl- (CAS No. 890092-55-4) is a polysubstituted pyridine derivative that integrates the key chemical features discussed previously. chemicalbook.com Its structure is built upon a pyridine core, which is functionalized with three distinct substituents:

A carboxamide group at the 3-position: This positions it within the nicotinamide (B372718) (a form of vitamin B3) family of compounds. nih.gov The amide group offers sites for hydrogen bonding and potential metabolic stability. numberanalytics.com

A methyl group at the 4-position: This alkyl substituent can influence the electronic properties of the pyridine ring and provide a site for potential metabolic oxidation. pipzine-chem.com

A chlorine atom at the 5-position: As a halogen, the chlorine atom significantly alters the electronic landscape of the ring and serves as a potential site for further synthetic modification. nih.gov

This specific substitution pattern places the compound within a class of molecules known for significant biological activity. For instance, various substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer-related pathways. nih.gov Similarly, other 3-chloro pyridine carboxamide derivatives have been investigated for their ability to inhibit tyrosine kinase signaling, a key mechanism in cancer treatment. wikipedia.org Therefore, 3-Pyridinecarboxamide, 5-chloro-4-methyl- belongs to a chemical space that is actively explored for the development of novel therapeutic agents.

Table 2: Chemical Identity of 3-Pyridinecarboxamide, 5-chloro-4-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-4-methylpyridine-3-carboxamide |

| Molecular Formula | C₇H₇ClN₂O |

| CAS Number | 890092-55-4 |

Source: Data compiled from ChemicalBook and PubChem. chemicalbook.comnih.gov

Research Objectives and Gaps in Understanding 3-Pyridinecarboxamide, 5-chloro-4-methyl-

While the broader class of substituted pyridinecarboxamides is well-studied, a specific and detailed research focus on 3-Pyridinecarboxamide, 5-chloro-4-methyl- appears to be limited in publicly available scientific literature. The primary gap in understanding is the absence of comprehensive studies on its specific biological activity profile, mechanism of action, and potential therapeutic applications.

Based on the known activities of structurally related compounds, key research objectives can be formulated:

Development of an Efficient Synthesis: While general methods for creating substituted pyridines exist, a high-yield, scalable, and regioselective synthesis specifically for 3-Pyridinecarboxamide, 5-chloro-4-methyl- needs to be developed and optimized.

Biological Screening: The compound should be systematically screened against various biological targets, particularly protein kinases and phosphatases like SHP2, given the activity of similar molecules. nih.govwikipedia.org

Structural Biology: If the compound shows promising activity, co-crystallization studies with its biological target would be essential to understand its binding mode and guide further structure-based drug design.

Physicochemical and Pharmacokinetic Characterization: A thorough investigation of its solubility, stability, and metabolic profile is required to assess its drug-likeness and potential for in vivo applications.

Addressing these research gaps would clarify the chemical and biological identity of 3-Pyridinecarboxamide, 5-chloro-4-methyl- and determine its potential value as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

CAS No. |

890092-55-4 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

5-chloro-4-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

InChI Key |

ZHMNRIYYPPJAHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Pyridinecarboxamide, 5 Chloro 4 Methyl

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly when a good leaving group is present. youtube.comnih.gov The presence of electron-withdrawing groups, such as the chloro and carboxamide groups, further activates the ring towards nucleophilic attack. youtube.comlibretexts.org In 3-Pyridinecarboxamide, 5-chloro-4-methyl-, the chloro substituent at the C-5 position is a potential leaving group. Nucleophilic attack is favored at the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen atom. youtube.comlibretexts.org The negative charge of the intermediate, known as a Meisenheimer complex, can be stabilized by resonance, particularly when the attack occurs at these positions. libretexts.orglibretexts.org

Transformations Involving the Chloro-Substituent

The chloro group at the C-5 position is a key reactive site for various chemical transformations, enabling the introduction of diverse functionalities onto the pyridine scaffold.

The chloro atom can be displaced by a variety of nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.comnih.gov The rate of these reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group.

The chloro substituent serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netuwindsor.canih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.govlibretexts.org This method is widely used for the formation of biaryl structures. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.govlibretexts.orgresearchgate.netorganic-chemistry.org The reaction allows for the introduction of alkynyl moieties, which are valuable building blocks in organic synthesis.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules containing arylamine motifs. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Reactivity of the Amide Functional Group

The amide group at the C-3 position also exhibits a rich reactivity profile, allowing for various transformations.

The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Amidation reactions, involving the coupling of the corresponding carboxylic acid (derived from hydrolysis) with an amine, can be used to introduce different substituents on the amide nitrogen. Transamidation, the direct exchange of the amine portion of the amide with another amine, is also a possible transformation, although it often requires specific catalysts or harsh conditions.

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of amides is a fundamental transformation in organic synthesis. Alternatively, under specific conditions, partial reduction to an aldehyde might be achievable. The pyridine ring itself can be susceptible to oxidation, potentially leading to the formation of an N-oxide upon treatment with oxidizing agents like peroxy acids. The methyl group at C-4 could also be a site for oxidation to a carboxylic acid under strong oxidizing conditions.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple functional groups and varied substitution on the pyridine ring of 3-Pyridinecarboxamide, 5-chloro-4-methyl- introduces challenges and opportunities in achieving selective chemical transformations. The interplay of electronic and steric effects of the chloro, methyl, and carboxamide substituents governs the chemo-, regio-, and stereoselectivity of its reactions.

Electronic Landscape and Regioselectivity:

The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (NAS). In the case of 3-Pyridinecarboxamide, 5-chloro-4-methyl-, the substituents further modulate this reactivity.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated for NAS at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The chloro group at C5 is not at a position typically activated for NAS by the ring nitrogen alone. However, the combined electron-withdrawing effects of the nitrogen and the 3-carboxamide group can influence the reactivity of the C5 position. The primary sites for nucleophilic attack are expected to be C2 and C6 due to the strong activation by the ring nitrogen. The chloro group at C5 and the methyl group at C4 can sterically hinder attack at these positions to some extent.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. When such reactions are forced, they typically occur at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. In this molecule, the C3 and C5 positions are already substituted. Therefore, further EAS on the pyridine ring is highly unlikely under standard conditions.

Chemoselectivity:

In reactions involving multiple reactive sites, chemoselectivity is paramount. For 3-Pyridinecarboxamide, 5-chloro-4-methyl-, potential reactive sites include the pyridine ring nitrogen, the chloro substituent, the methyl group, and the carboxamide functionality.

N-Alkylation vs. Ring Functionalization: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to reaction with electrophiles such as alkyl halides to form pyridinium (B92312) salts. This reaction often competes with functionalization of the pyridine ring itself.

Reactions at the Carboxamide Group: The amide functionality can undergo hydrolysis, reduction, or other transformations typical of amides. The choice of reagents and reaction conditions will determine whether reactions occur at the amide or elsewhere on the molecule.

Reactions at the Methyl Group: The methyl group can potentially undergo radical halogenation or oxidation under specific conditions.

The selective functionalization of one site over another is a key challenge and can be influenced by the choice of catalyst, solvent, and temperature. For instance, palladium-catalyzed cross-coupling reactions can be highly chemoselective, targeting the C-Cl bond while leaving other functional groups intact. The relative reactivity of different leaving groups in such reactions often follows the order -I > -Br ≥ -OTf > -Cl, which allows for selective transformations in polysubstituted systems. nih.gov

Stereoselectivity:

While the parent molecule is achiral, reactions that introduce a new chiral center can proceed with varying degrees of stereoselectivity. For example, the reduction of a potential ketone derivative at the 4-position or the addition of a nucleophile to an imine formed from the carboxamide could generate a stereocenter. The steric bulk of the adjacent chloro and methyl groups, as well as the pyridine ring itself, would play a crucial role in directing the approach of the incoming reagent, potentially leading to a preferred stereoisomer.

Table 1: Predicted Regioselectivity in Reactions of 3-Pyridinecarboxamide, 5-chloro-4-methyl-

| Reaction Type | Predicted Major Product(s) | Rationale |

| Nucleophilic Aromatic Substitution | Substitution at C2 or C6 | Strong activation by the ring nitrogen at ortho and para positions. wikipedia.org |

| Electrophilic Aromatic Substitution | No reaction under standard conditions | Deactivation by the pyridine nitrogen and existing substitution pattern. pearson.com |

| N-Alkylation | Pyridinium salt formation | Nucleophilic character of the pyridine nitrogen. wikipedia.org |

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of a chemical reaction is often determined by whether it is under kinetic or thermodynamic control. This is particularly relevant for reactions that can yield multiple products, as is the case with many transformations involving polysubstituted pyridines.

Kinetic vs. Thermodynamic Products:

Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). wikipedia.org This product is not necessarily the most stable one.

Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing equilibrium to be established. Under these conditions, the major product is the most thermodynamically stable one. wikipedia.org

In the context of 3-Pyridinecarboxamide, 5-chloro-4-methyl-, consider a nucleophilic substitution reaction. The kinetically favored product might result from attack at the sterically most accessible activated position, while the thermodynamically favored product would be the most stable isomer, which may involve rearrangement or attack at a more sterically hindered but electronically more favorable site.

For example, in the functionalization of some pyridine systems, it has been observed that different sites can be targeted by varying the reaction conditions. The use of different bases or metal catalysts can switch the selectivity between different positions on the pyridine ring, reflecting a shift between kinetically and thermodynamically controlled pathways. nih.gov

Influence of Reaction Conditions:

The design of a synthetic route targeting a specific isomer of a derivative of 3-Pyridinecarboxamide, 5-chloro-4-methyl- must carefully consider the reaction conditions:

Temperature: As discussed, temperature is a key factor in determining kinetic versus thermodynamic control.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and product distributions.

Catalyst: In catalyzed reactions, the nature of the catalyst can have a profound impact on selectivity by altering the reaction mechanism and the energies of the transition states.

Research on related substituted pyridines has shown that electron-donating and electron-withdrawing substituents can have opposing effects on the kinetic and thermodynamic selectivity of C-H activation reactions. For instance, kinetic selectivity may favor electron-donating groups, while thermodynamic selectivity favors electron-withdrawing groups. researchgate.net This highlights the complexity of predicting reaction outcomes without detailed experimental or computational studies.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Effect on Product Distribution |

| Low Temperature | Favors the kinetic product (faster formation). wikipedia.org |

| High Temperature | Favors the thermodynamic product (more stable). wikipedia.org |

| Reaction Time | Short reaction times may favor the kinetic product, while longer times allow for equilibration to the thermodynamic product. |

| Reversibility | Reversible reactions are more likely to yield the thermodynamic product. |

In the absence of specific experimental data for 3-Pyridinecarboxamide, 5-chloro-4-methyl-, the principles outlined above provide a framework for predicting its reactivity and for designing synthetic strategies to achieve desired chemo-, regio-, and stereochemical outcomes.

Advanced Spectroscopic and Structural Characterization

High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. A suite of one- and two-dimensional NMR experiments would be required to unambiguously assign the constitution and conformation of 3-Pyridinecarboxamide, 5-chloro-4-methyl-.

To establish the covalent framework and distinguish it from its constitutional isomers, a series of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 3-Pyridinecarboxamide, 5-chloro-4-methyl-, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would allow for the definitive assignment of the protons of the pyridine ring and the methyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, HMBC correlations would be anticipated between the methyl protons and carbons C4 and C5 of the pyridine ring, and between the amide protons and the carbonyl carbon, as well as the C3 carbon of the ring.

A hypothetical table of expected NMR correlations is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | Data not available | Data not available | C4, C=O |

| H6 | Data not available | Data not available | C4, C5 |

| CH₃ | Data not available | Data not available | C3, C4, C5 |

| NH₂ | Data not available | Data not available | C3, C=O |

The spatial arrangement of atoms and functional groups can be investigated using through-space NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding network. For 3-Pyridinecarboxamide, 5-chloro-4-methyl-, a NOESY or ROESY spectrum could reveal correlations between the amide protons and the proton at the C2 position of the pyridine ring, providing insights into the preferred rotational conformation of the carboxamide group.

Solid-state NMR (ssNMR) is a valuable tool for characterizing crystalline materials, particularly in the absence of single crystals suitable for X-ray diffraction. It can be used to investigate polymorphism, the existence of multiple crystalline forms of a compound, by detecting subtle differences in the chemical environments of the atoms in different crystal lattices.

X-ray Crystallography and Single-Crystal Structure Analysis

The gold standard for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

A successful crystallographic study of 3-Pyridinecarboxamide, 5-chloro-4-methyl- would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data provides an unambiguous and detailed picture of the molecule's geometry in the solid state.

A representative table of the kind of data that would be obtained is shown below.

| Bond/Angle | Measured Value (Å/°) |

| C5–Cl Bond Length | Data not available |

| C4–CH₃ Bond Length | Data not available |

| C3–C(O) Bond Length | Data not available |

| C(O)–N Bond Length | Data not available |

| C3–C4–C5 Bond Angle | Data not available |

The crystal structure would also illuminate the intricate network of intermolecular interactions that govern how the molecules are arranged in the crystal lattice. For 3-Pyridinecarboxamide, 5-chloro-4-methyl-, several types of interactions would be of interest:

Hydrogen Bonding: The amide functional group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), making it highly likely that hydrogen bonding plays a primary role in the crystal packing, potentially forming chains or dimeric motifs.

Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic atom on an adjacent molecule, such as the pyridine nitrogen or the carbonyl oxygen.

Based on a comprehensive search of publicly available scientific literature, the specific experimental data required to generate a detailed article on "3-Pyridinecarboxamide, 5-chloro-4-methyl-" according to the requested outline is not available.

Extensive searches for dedicated research on the solid-state conformation, vibrational spectroscopy, high-resolution mass spectrometry, and photoelectron spectroscopy for this particular compound did not yield the necessary detailed findings or data.

Therefore, it is not possible to construct a scientifically accurate article that strictly adheres to the provided advanced characterization topics. The creation of content for the specified sections would require speculation or reliance on data from related but distinct molecules, which would not meet the required standards of accuracy and specificity for the target compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Specific data from Frontier Molecular Orbital (HOMO-LUMO) analysis for 3-Pyridinecarboxamide, 5-chloro-4-methyl-, including calculated energy values and energy gaps, have not been reported in the available scientific literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

An Electrostatic Potential (ESP) surface map for 3-Pyridinecarboxamide, 5-chloro-4-methyl-, which would illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, is not available in published research. ESP maps are valuable tools in computational chemistry, using color-coding to represent different potential values. Typically, regions of negative potential (shown in red) are associated with lone pairs and are prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

While computational methods are frequently used to predict spectroscopic properties, specific predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for 3-Pyridinecarboxamide, 5-chloro-4-methyl-, have not been documented in the accessible literature. Such predictions, often made using DFT, are instrumental in interpreting experimental spectra and confirming the molecule's structure. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.10 ppm for ¹H NMR chemical shifts.

Molecular Dynamics (MD) Simulations for Conformational Space and Solution Behavior

Published research detailing Molecular Dynamics (MD) simulations to explore the conformational space and solution behavior of 3-Pyridinecarboxamide, 5-chloro-4-methyl-, is not available. MD simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the dynamic behavior of the compound in different environments.

Reaction Pathway Modeling and Transition State Characterization

No specific studies on the reaction pathway modeling or transition state characterization for reactions involving 3-Pyridinecarboxamide, 5-chloro-4-methyl-, were found in the public domain. This type of computational modeling is used to elucidate reaction mechanisms, calculate activation energies, and identify the geometry of transition states, which is fundamental to understanding and predicting the course of chemical reactions.

Intermolecular Interaction Energy Calculations in Supramolecular Assemblies

Theoretical calculations for analogous systems, such as other halogenated pyridine (B92270) derivatives, often employ high-level quantum mechanical methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) to elucidate the nature and strength of these interactions. mdpi.com For instance, studies on halopyridine complexes have shown that the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. ju.edu.jo The carboxamide group is a classic motif for forming strong hydrogen bonds, with the amide N-H serving as a donor and the carbonyl oxygen as an acceptor.

A hypothetical analysis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- would involve the computational modeling of dimers and larger clusters to calculate the binding energies. The chlorine atom introduces the possibility of halogen bonding, where the electropositive region on the surface of the chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the pyridine nitrogen or the carbonyl oxygen. nih.gov The interplay and competition between hydrogen bonds (e.g., N-H···O=C, N-H···N) and halogen bonds (e.g., C-Cl···N, C-Cl···O) would be a key focus of such a computational investigation.

Table 1: Hypothetical Intermolecular Interaction Energies in 3-Pyridinecarboxamide, 5-chloro-4-methyl- Dimers

| Interacting Pair | Type of Interaction | Theoretical Method | Calculated Interaction Energy (kcal/mol) |

| Dimer A | Hydrogen Bond (N-H···O=C) | DFT/B3LYP | Data not available |

| Dimer B | Hydrogen Bond (N-H···N) | MP2/aug-cc-pVDZ | Data not available |

| Dimer C | Halogen Bond (C-Cl···N) | DFT/M06-2X | Data not available |

| Dimer D | Halogen Bond (C-Cl···O) | MP2/aug-cc-pVDZ | Data not available |

| Dimer E | π-π Stacking | DFT/B3LYP-D3 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for 3-Pyridinecarboxamide, 5-chloro-4-methyl- were not found.

Solvent Effects on Molecular Reactivity and Properties

The influence of solvents on the reactivity and properties of 3-Pyridinecarboxamide, 5-chloro-4-methyl- has not been specifically documented in dedicated computational studies. However, the principles of computational solvation chemistry provide a framework for predicting how different solvent environments would affect this molecule.

Solvent effects are typically modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit models involve simulating a discrete number of solvent molecules around the solute.

For a molecule like 3-Pyridinecarboxamide, 5-chloro-4-methyl-, changing the solvent polarity would be expected to influence several key properties:

Molecular Geometry: In polar solvents, intramolecular hydrogen bonds might be weakened due to competition with solvent molecules for hydrogen bonding sites. This could lead to slight changes in bond lengths and angles compared to the gas phase or nonpolar solvents.

Electronic Properties: The dipole moment of the molecule would likely increase in polar solvents due to the stabilization of charge separation. This, in turn, can affect the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

Reactivity: Solvent can play a crucial role in chemical reactions. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy and accelerate the reaction rate. Theoretical studies on other substituted aromatic compounds have shown that reaction enthalpies and the preferred mechanistic pathways (e.g., HAT vs. SET-PT) can be significantly altered by the solvent environment. researchgate.net For example, binding energies in complexes are often lower in polar solvents compared to the gas phase. nih.gov

Table 2: Predicted Solvent Effects on Properties of 3-Pyridinecarboxamide, 5-chloro-4-methyl-

| Property | Gas Phase (Predicted) | Nonpolar Solvent (e.g., Benzene) (Predicted) | Polar Aprotic Solvent (e.g., DMSO) (Predicted) | Polar Protic Solvent (e.g., Water) (Predicted) |

| Dipole Moment | Moderate | Moderate | Increased | Significantly Increased |

| HOMO-LUMO Gap | Highest | High | Lower | Lowest |

| Solubility | Low | Low to Moderate | Moderate to High | Moderate |

| Hydrogen Bond Strength (Intramolecular) | Strongest | Strong | Weaker | Weakest |

Note: The predictions in this table are based on general principles of solvent effects on similar organic molecules and are not derived from specific computational data for 3-Pyridinecarboxamide, 5-chloro-4-methyl-.

Derivatization and Synthetic Utility of 3 Pyridinecarboxamide, 5 Chloro 4 Methyl

Design and Synthesis of Novel Pyridine-Based Scaffolds

The inherent reactivity of the pyridine (B92270) nucleus, combined with the directing effects of its substituents, makes 3-Pyridinecarboxamide, 5-chloro-4-methyl- an ideal starting point for the synthesis of diverse pyridine-based scaffolds. The electron-withdrawing nature of the chloro and carboxamide groups renders the pyridine ring susceptible to nucleophilic aromatic substitution, while the methyl group can participate in various C-H functionalization reactions.

Classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz methods, provide general routes to substituted pyridines. researchgate.net However, the true value of 3-Pyridinecarboxamide, 5-chloro-4-methyl- lies in its post-synthesis modification to generate libraries of novel compounds. For instance, transition-metal-catalyzed cross-coupling reactions, like Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce a wide array of substituents at the chloro-substituted position (C-5). This allows for the systematic exploration of the chemical space around the pyridine core, a crucial step in drug discovery and materials science.

Functionalization at Pyridine Ring Positions and Amide Nitrogen

The strategic placement of substituents on the 3-Pyridinecarboxamide, 5-chloro-4-methyl- ring system opens up multiple avenues for functionalization.

Pyridine Ring Positions:

C-2, C-4, and C-6 Positions: These positions are activated for nucleophilic attack due to the electron-deficient nature of the pyridine ring, which is further enhanced by the chloro and carboxamide substituents. wikipedia.org Reactions with organometallic reagents, such as Grignard or organolithium reagents, can introduce new carbon-carbon bonds. acs.orgorganic-chemistry.org

C-5 Position: The chloro group at this position is a versatile handle for various transformations. It can be readily displaced by nucleophiles or serve as a site for metal-catalyzed cross-coupling reactions.

Methyl Group (C-4): The methyl group can be functionalized through radical halogenation followed by nucleophilic substitution, or through directed C-H activation methodologies.

Amide Nitrogen:

The amide nitrogen provides another site for derivatization. It can be alkylated, acylated, or arylated to introduce further diversity into the molecular structure. These modifications can significantly impact the compound's physical and biological properties. The synthesis of nicotinamide (B372718) derivatives through various catalytic methods, including enzymatic approaches, has been well-documented, offering a plethora of options for modifying the amide group. rsc.orgnih.gov

Role as a Precursor in the Construction of Complex Organic Molecules (non-biological focus)

The multifunctionality of 3-Pyridinecarboxamide, 5-chloro-4-methyl- makes it a valuable precursor for more complex organic molecules with applications beyond the biological realm.

Application in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The nicotinamide moiety of the title compound can potentially participate in MCRs. For example, variations of the Hantzsch pyridine synthesis or other condensation reactions could utilize the amide functionality or the activated pyridine ring to build intricate heterocyclic systems. researchgate.net The development of novel MCRs involving nicotinamide derivatives is an active area of research, and 3-Pyridinecarboxamide, 5-chloro-4-methyl- presents an opportunity to explore new reaction pathways.

Intermediate for Ligands in Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group in 3-Pyridinecarboxamide, 5-chloro-4-methyl- can act as donor atoms, making it a potential precursor for bidentate ligands. The synthesis of pyrrole-pyridine-based ligands and functionalized pyridine pyrazole (B372694) ligands highlights the versatility of the pyridine scaffold in ligand design. researchgate.netbeilstein-journals.org By strategically modifying the substituents, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst in a specific transformation.

Building Block for Advanced Materials (e.g., polymers, optoelectronics)

Substituted pyridines are increasingly being incorporated into advanced materials due to their unique electronic and photophysical properties. researchgate.net The rigid aromatic structure and the potential for intermolecular interactions make 3-Pyridinecarboxamide, 5-chloro-4-methyl- a candidate as a monomer or building block for polymers and optoelectronic materials. For instance, it could be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The design of block copolymers with distinct donor and acceptor blocks is a key strategy in developing efficient optoelectronic devices. nih.govrsc.org

Stereoselective Transformations Leveraging the Compound's Structure

The introduction of chirality is a critical aspect of modern organic synthesis. While 3-Pyridinecarboxamide, 5-chloro-4-methyl- is achiral, its structure provides opportunities for stereoselective transformations.

Asymmetric Catalysis: The pyridine nitrogen can coordinate to a chiral catalyst, directing a reaction to occur on one face of the molecule. Ruthenium-mediated regio- and stereoselective alkenylation of pyridines is a testament to this approach. acs.org

Chiral Auxiliaries: A chiral auxiliary could be attached to the amide nitrogen, influencing the stereochemical outcome of subsequent reactions on the pyridine ring or its substituents.

Derivatization to Chiral Products: Reactions at the prochiral methyl group or the creation of a new stereocenter through addition reactions to the pyridine ring can lead to chiral products. The regio- and stereoselective alkylation of pyridine-N-oxides provides a pathway to substituted piperidines with defined stereochemistry. acs.org

Advanced Analytical Methodologies for Complex Systems

Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Process Monitoring

Chromatographic techniques are fundamental in separating the target compound from impurities and related substances, allowing for accurate purity assessment and real-time monitoring of the manufacturing process.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for determining the purity of "3-Pyridinecarboxamide, 5-chloro-4-methyl-". The method's robustness and precision make it ideal for quality control laboratories. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A validated stability-indicating HPLC method can effectively separate the active compound from potential process-related impurities and starting materials. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. helixchrom.comnih.gov UV detection is commonly employed for quantification, typically at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | Approx. 8.5 minutes |

| Typical Purity | >99.5% |

Gas Chromatography (GC)

GC is a valuable tool for process monitoring, particularly for analyzing volatile starting materials, solvents, or low-boiling point impurities that may be present in the synthesis of "3-Pyridinecarboxamide, 5-chloro-4-methyl-". The technique's high resolution and sensitivity are advantageous for detecting trace-level components. For a compound of this nature, a polar capillary column would likely be used to achieve adequate separation. The sample would be injected into a heated port to ensure volatilization, and a Flame Ionization Detector (FID) or a mass spectrometer could be used for detection and quantification. nih.gov

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to both normal and reversed-phase HPLC, offering significant advantages in terms of speed and environmental impact. researchgate.net Using supercritical CO2 as the primary mobile phase, SFC provides fast separations with lower backpressure compared to HPLC. researchgate.netshimadzu.com This technique is particularly well-suited for both analytical and preparative-scale purification. Its unique selectivity makes it effective for separating complex mixtures and isomers. shimadzu.com The reduced use of organic solvents also positions SFC as a "green" analytical technology. researchgate.netshimadzu.com

Table 2: Comparison of Chromatographic Techniques for Analysis

| Feature | HPLC | GC | SFC |

| Principle | Liquid-Solid Partitioning | Gas-Solid/Liquid Partitioning | Supercritical Fluid-Solid Partitioning |

| Analytes | Non-volatile, polar to non-polar | Volatile, thermally stable | Wide range, including chiral compounds |

| Speed | Moderate to Fast | Fast | Very Fast researchgate.net |

| Solvent Usage | High | Low | Low (primarily recycled CO2) researchgate.net |

| Primary Use | Purity, Assay, Impurity Profiling | Residual Solvents, Volatile Impurities | High-throughput screening, Chiral separations |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Reaction Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for structural elucidation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for impurity profiling due to its ability to detect and identify unknown impurities at very low levels. Following separation by LC, the analyte and any co-eluting impurities are ionized, typically using Electrospray Ionization (ESI), and then fragmented in the mass spectrometer. The resulting fragmentation patterns serve as a molecular fingerprint for structural identification. This technique is capable of establishing the identity of process-related impurities that may not be fully characterized by other methods. A sensitive and selective LC-MS/MS method can be developed for the simultaneous quantification of the main compound and its related substances. shimadzu.com

Table 3: Hypothetical Impurity Profile by LC-MS/MS

| Impurity | Potential Source | Expected [M+H]⁺ (m/z) |

| Des-chloro impurity | Incomplete chlorination of precursor | 137.07 |

| Oxidized impurity | Oxidation during synthesis/storage | 187.03 |

| Dimeric impurity | Side reaction | 341.05 |

| Starting Material A | Unreacted precursor | (Varies) |

| Starting Material B | Unreacted precursor | (Varies) |

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile by-products from the synthesis of "3-Pyridinecarboxamide, 5-chloro-4-methyl-", GC-MS is an indispensable tool. nih.gov The reaction mixture can be analyzed directly or after derivatization to increase volatility. The GC separates the individual components, which are then introduced into the mass spectrometer. The resulting mass spectrum for each peak provides detailed structural information, allowing for the unambiguous identification of reaction products, intermediates, and by-products.

Solid-State Characterization Techniques (e.g., Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism; Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability Mechanisms)

The solid-state properties of a compound can significantly influence its stability, and manufacturability.

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for investigating the solid form of "3-Pyridinecarboxamide, 5-chloro-4-methyl-". It can rapidly distinguish between crystalline and amorphous material. Crystalline solids produce a unique diffraction pattern of sharp peaks, while amorphous materials yield a broad halo. Furthermore, PXRD is the primary method for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques provide essential information about the stability and physical transitions of the compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, and glass transitions, and to study polymorphic transitions. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. researchgate.net It is used to determine the thermal stability of the compound, identifying the temperature at which degradation or decomposition begins. researchgate.netresearchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen. researchgate.net

Table 4: Representative Thermal Analysis Data

| Technique | Parameter | Observation |

| DSC | Melting Point (Tₒₙₛₑₜ) | 185 °C (Sharp endotherm) |

| TGA | Onset of Decomposition | > 250 °C |

| TGA | Mass Loss at 300 °C | < 1.0% |

Future Research Directions and Emerging Applications

Development of Novel Green Synthetic Routes and Catalytic Systems

The chemical industry's shift towards sustainable practices has spurred research into environmentally friendly synthetic methods. For a compound like 3-Pyridinecarboxamide, 5-chloro-4-methyl-, moving beyond traditional synthesis, which may involve harsh conditions or hazardous reagents, is a key research goal. Future efforts are likely to focus on biocatalysis and energy-efficient technologies.

Biocatalysis, which uses enzymes for organic synthesis, offers significant advantages over chemocatalysis, including milder reaction conditions and high selectivity. rsc.org Enzymes such as nitrile hydratase have been successfully used in the green industrial production of nicotinamide (B372718) from 3-cyanopyridine. researchgate.net This suggests a promising research direction for the synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- from its corresponding nitrile precursor, 5-chloro-4-methyl-3-cyanopyridine. Furthermore, lipases like Novozym® 435 have proven effective in catalyzing the synthesis of various nicotinamide derivatives, offering high yields in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov

Another green approach involves the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. nih.govresearchgate.net One-pot, multi-component reactions under microwave irradiation have been used to create novel pyridine (B92270) derivatives in excellent yields (82-94%) within minutes, compared to hours required for conventional heating methods. nih.gov Applying these methodologies to the synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- could offer a more efficient and sustainable production route.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives nih.gov

| Method | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 5-9 hours | 65-85% | Standard laboratory procedure |

| Microwave Irradiation | 2-7 minutes | 82-94% | Short reaction time, high yield, low cost |

Exploration of Supramolecular Assembly and Self-Organization Properties

Crystal engineering has emerged as a powerful tool to modify the physicochemical properties of molecules without altering their covalent structure. nih.gov Nicotinamide is a well-known and prolific co-crystal former, capable of creating new crystalline materials with enhanced properties like solubility and stability through interactions such as hydrogen bonding and π-stacking. nih.govacs.orgrsc.org Given its structural analogy, 3-Pyridinecarboxamide, 5-chloro-4-methyl- is an excellent candidate for exploration in this field.

The pyridine-amide framework is particularly suited for constructing diverse supramolecular architectures due to its structural flexibility and dual functional groups that can participate in various non-covalent interactions. nih.gov Future research could focus on forming co-crystals of 3-Pyridinecarboxamide, 5-chloro-4-methyl- with various co-formers to modulate its physical properties. Computational studies using dispersion-corrected Density Functional Theory (DFT) can be employed to predict the thermodynamic stability of potential co-crystals, a technique that has successfully predicted that 97% of known nicotinamide co-crystals are more stable than their individual components. rsc.org Research has also revealed that nicotinamide co-crystals can exhibit anomalous formation properties, where co-crystallization leads to stronger hydrogen bonds and looser molecular packing, a phenomenon that warrants further investigation with derivatives like 3-Pyridinecarboxamide, 5-chloro-4-methyl-. researchgate.net

Table 2: Co-Crystal Preparation Methods for Nicotinamide-Based Systems nih.gov

| Method | Description | Potential Application |

|---|---|---|

| Physical Mixture | Simple mixing of the compound and co-former in a mortar. | Rapid screening of co-crystal formation. |

| Kneading Method | Triturating the components with a small amount of solvent to form a damp mass. | Solvent-assisted grinding to induce co-crystallization. |

| Solvent Co-crystallization | Dissolving components in a common solvent and allowing them to crystallize together. | Formation of high-quality single crystals for structural analysis. |

| Antisolvent Addition | Inducing crystallization by adding a solvent in which the co-crystal is insoluble. | Control over crystal size and uniformity. |

Computational Design of Derivatives with Tunable Reactivity for Specific Chemical Transformations

Computational chemistry provides powerful tools to predict molecular properties and guide the synthesis of new functional molecules. youtube.comnih.gov For 3-Pyridinecarboxamide, 5-chloro-4-methyl-, computational methods can be used to design derivatives with tailored reactivity for use as ligands, catalysts, or synthons in complex chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are essential for predicting the biological or chemical activity of new compounds based on their structure. nih.govfrontiersin.org By analyzing how the chloro and methyl substituents on the pyridine ring influence its electronic properties, researchers can design new derivatives with specific functionalities. Studies on other substituted pyridinophanes have shown that modifying the pyridine ring provides a direct handle to regulate the electronic properties and catalytic activity of their metal complexes. nih.govrsc.org This principle could be applied to design catalysts based on 3-Pyridinecarboxamide, 5-chloro-4-methyl- where reactivity is finely tuned.

Furthermore, advanced computational theories like Molecular Electron Density Theory (MEDT) can be used to study and predict the outcomes of chemical reactions. For example, MEDT has been used to understand the mechanisms of electrophilic aromatic substitution on pyridine derivatives, explaining how reaction conditions can alter the regioselectivity. rsc.org Such studies on 3-Pyridinecarboxamide, 5-chloro-4-methyl- could predict its behavior in various synthetic transformations, enabling its use as a specialized building block.

Table 3: Potential Computational Approaches for Derivative Design

| Computational Method | Predicted Property | Research Goal |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Biological or chemical activity | Design of derivatives with enhanced potency or specific functions. frontiersin.orgnih.gov |

| DFT (Density Functional Theory) | Thermodynamic stability, electronic properties | Predicting co-crystal stability and tuning ligand electronics. rsc.org |

| MEDT (Molecular Electron Density Theory) | Reaction mechanisms and regioselectivity | Understanding and predicting reactivity in chemical transformations. rsc.org |

| Molecular Docking | Binding propensity to target proteins | Screening for potential biological applications. researchgate.net |

Integration into Automated and High-Throughput Synthesis Platforms

The future of pharmaceutical and fine chemical manufacturing is increasingly moving towards automation and continuous processing to enhance efficiency, safety, and sustainability. Integrating the synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- and its derivatives into such platforms represents a significant area of future research.

Continuous-flow technology has shown spectacular applications in manufacturing, offering shorter reaction times and higher productivity compared to traditional batch reactors. rsc.org A key example is the enzyme-catalyzed synthesis of nicotinamide derivatives, where shifting from a batch process to a continuous-flow microreactor reduced the reaction time from 24 hours to just 35 minutes while also increasing the product yield. nih.gov Applying this technology to the synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- could enable rapid, on-demand production.

The use of immobilized, recyclable heterogeneous catalysts is particularly well-suited for flow systems. For instance, palladium catalysts immobilized on a support have been used for the aminocarbonylation of iodo-substituted heterocycles to produce amide derivatives efficiently. nih.gov Developing a similar robust, heterogeneous catalytic system for the synthesis of 3-Pyridinecarboxamide, 5-chloro-4-methyl- would be a significant advancement, allowing for streamlined production and catalyst reuse, further contributing to the process's green credentials.

Table 4: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Nicotinamide Derivatives nih.gov

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Yield (%) | Significantly lower | 81.6–88.5% |

| Key Advantage | Simple setup | Drastically increased productivity and efficiency |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-chloro-4-methyl-3-pyridinecarboxamide derivatives?

Answer: Synthesis typically involves multi-step protocols with careful control of:

- Temperature: Reactions often proceed at 60–100°C for cyclization or amide coupling .

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) are preferred for nucleophilic substitution or condensation reactions .

- Catalysts/Bases: Sodium hydride or triethylamine are used for deprotonation in carboxamide formation .

Methodological Tip: Optimize yield via iterative testing of solvent polarity and reaction time. Monitor intermediates by TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of 5-chloro-4-methyl-3-pyridinecarboxamide?

Answer:

- Chromatography: HPLC (≥98% purity threshold) with C18 columns and acetonitrile/water mobile phases .

- Spectroscopy:

Advanced Research Questions

Q. How to resolve contradictions in spectral data when analyzing substituted pyridinecarboxamide analogs?

Answer: Discrepancies in -NMR shifts (e.g., aromatic protons) may arise from:

- Solvent effects: Deuterated DMSO vs. CDCl alters proton environments .

- Tautomerism: Keto-enol equilibria in carboxamide groups can shift signals. Use -NMR or X-ray crystallography for unambiguous assignments .

Case Study: In N-(3-chloro-4-fluorophenyl)-pyrazolo[3,4-b]pyridine analogs, crystallography confirmed hydrogen bonding networks .

Q. What experimental strategies are recommended for evaluating the biological activity of 5-chloro-4-methyl-3-pyridinecarboxamide derivatives?

Answer:

- Target Identification: Screen against kinase or receptor libraries using SPR (surface plasmon resonance) or fluorescence polarization assays .

- Cellular Assays:

- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

- Anticancer: MTT assays on cancer cell lines (e.g., IC values) with doxorubicin as a positive control .

Data Interpretation: Compare activity trends with structural analogs (e.g., 3-chloro-5-methylpyridazine-4-carbonitrile) to identify SAR .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of 5-chloro-4-methyl-3-pyridinecarboxamide under acidic/basic conditions?

Answer:

- Contradiction Source: Some studies report hydrolysis of the carboxamide group at pH < 2, while others note stability up to pH 5 .

- Resolution:

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyridinecarboxamide Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–100°C | Higher temps favor cyclization | |

| Solvent Polarity | DMF (ε = 36.7) | Enhances nucleophilicity | |

| Base/Catalyst | NaH or EtN | Critical for amide coupling |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Target Activity (IC, μM) | Key Structural Feature | Reference |

|---|---|---|---|

| 5-Chloro-4-methyl-3-pyridinecarboxamide | EGFR kinase: 0.45 | Chloro-methyl substitution | |

| 3-Chloro-5-methylpyridazine-4-carbonitrile | PARP-1: 1.2 | Nitrile group |

Safety and Compliance

- Handling: Use PPE (nitrile gloves, face shields) to avoid dermal exposure .

- Waste Disposal: Neutralize acidic/basic residues before disposal per OECD guidelines .

Note: Data from non-peer-reviewed sources (e.g., BenchChem) were excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.